molecular formula C15H14BrFN2O B6716429 3-bromo-2-fluoro-N-(3-pyridin-2-ylpropyl)benzamide

3-bromo-2-fluoro-N-(3-pyridin-2-ylpropyl)benzamide

Cat. No.: B6716429
M. Wt: 337.19 g/mol
InChI Key: ZEVQYORDJXUHLP-UHFFFAOYSA-N
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Description

3-bromo-2-fluoro-N-(3-pyridin-2-ylpropyl)benzamide is an organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a bromine atom at the third position and a fluorine atom at the second position on the benzene ring, along with a pyridin-2-ylpropyl group attached to the nitrogen atom of the benzamide moiety. The unique structural features of this compound make it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-2-fluoro-N-(3-pyridin-2-ylpropyl)benzamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:

    Fluorination: The fluorine atom can be introduced at the second position using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Selectfluor.

    Amidation: The final step involves the formation of the benzamide by reacting the bromofluorobenzene derivative with 3-pyridin-2-ylpropylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-bromo-2-fluoro-N-(3-pyridin-2-ylpropyl)benzamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms on the benzene ring can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the amide and pyridine moieties.

    Coupling Reactions: The compound can be involved in coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzamides, while coupling reactions can produce biaryl derivatives.

Scientific Research Applications

3-bromo-2-fluoro-N-(3-pyridin-2-ylpropyl)benzamide has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-bromo-2-fluoro-N-(3-pyridin-2-ylpropyl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    3-bromo-2-fluorobenzamide: Lacks the pyridin-2-ylpropyl group, making it less complex.

    2-fluoro-N-(3-pyridin-2-ylpropyl)benzamide: Lacks the bromine atom, which may affect its reactivity and biological activity.

    3-bromo-N-(3-pyridin-2-ylpropyl)benzamide: Lacks the fluorine atom, which may influence its chemical properties.

Uniqueness

3-bromo-2-fluoro-N-(3-pyridin-2-ylpropyl)benzamide is unique due to the presence of both bromine and fluorine atoms on the benzene ring, along with the pyridin-2-ylpropyl group. This combination of structural features imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research applications.

Properties

IUPAC Name

3-bromo-2-fluoro-N-(3-pyridin-2-ylpropyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrFN2O/c16-13-8-3-7-12(14(13)17)15(20)19-10-4-6-11-5-1-2-9-18-11/h1-3,5,7-9H,4,6,10H2,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEVQYORDJXUHLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CCCNC(=O)C2=C(C(=CC=C2)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrFN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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